BenchChemオンラインストアへようこそ!

4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

Medicinal Chemistry Lead Optimization Fragment Elaboration

4-Methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a uniquely elaborated sulfamoyl benzamide featuring three pharmacophoric domains absent in simpler analogs. The compound maps to validated CB2 cannabinoid, bradykinin B1 antagonist, and carbonic anhydrase inhibition programs, yet its 4-methoxybenzamide cap defines an underexplored sub-series not represented in published SAR. Procure this lead-sized scaffold (MW 439.5) for isoform selectivity profiling, focused library synthesis, or SPR studies. ≥95% purity, ships ambient.

Molecular Formula C22H21N3O5S
Molecular Weight 439.49
CAS No. 332885-72-0
Cat. No. B2602257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide
CAS332885-72-0
Molecular FormulaC22H21N3O5S
Molecular Weight439.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C22H21N3O5S/c1-30-18-11-7-16(8-12-18)22(27)25-21(20(26)15-5-3-2-4-6-15)24-17-9-13-19(14-10-17)31(23,28)29/h2-14,21,24H,1H3,(H,25,27)(H2,23,28,29)
InChIKeyRHIPOHHECUIQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-Methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide (CAS 332885-72-0): Chemical Class and Reported Profile


4-Methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide (CAS 332885-72-0) is a synthetic, small-molecule sulfamoyl benzamide derivative (C22H21N3O5S; MW 439.5 g/mol) [1]. Its structure integrates three pharmacophoric segments: a 4-methoxybenzamide moiety, a phenylglyoxylamide (2-oxo-2-phenyl-1-aminoethyl) linker, and a terminal 4-sulfamoylphenyl group. The compound is catalogued in PubChem (CID 3095902) under the legacy screening library identifier Oprea1_203233 [2]. It is commercially available from specialist chemical suppliers at a minimum specified purity of 95% .

Why Generic Substitution Falls Short for 4-Methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide (CAS 332885-72-0)


The sulfamoyl benzamide chemotype displays marked structure–activity divergence that precludes simple one-to-one replacement of analogs. Published SAR campaigns demonstrate that even modest modifications to the terminal amide substituent can shift functional selectivity by over 100-fold between CB2 and CB1 cannabinoid receptors, or toggle between agonist and inverse agonist pharmacology [1]. In the carbonic anhydrase (CA) inhibitor sub-series, the nature and substitution pattern of the benzamide ring directly control isoform selectivity among hCA I, II, VII, and IX, with KI values spanning from sub-nanomolar to micromolar ranges depending solely on the amine substituent [2]. Consequently, 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide—with its specific 4-methoxybenzamide terminus, phenylglyoxylamide linker, and 4-sulfamoylphenyl group—defines a distinct parametric space that cannot be assumed equivalent to simpler N-(4-sulfamoylphenyl)benzamide analogs or alternative heterocyclic amide variants.

Quantitative Differentiation Guide: 4-Methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide (CAS 332885-72-0) vs. Closest Structural Analogs


Structural Complexity and MW Differentiation Relative to the Minimal N-(4-Sulfamoylphenyl)benzamide Scaffold

Relative to the simplest sulfamoyl benzamide scaffold, N-(4-sulfamoylphenyl)benzamide (CHEMBL23559, MW ~274.3 g/mol), CAS 332885-72-0 incorporates a fully elaborated phenylglyoxylamide linker and a 4-methoxybenzamide terminus, resulting in a molecular weight increase of approximately 165 Da (MW 439.5 vs. ~274.3 g/mol) [1]. This structural expansion increases the heavy atom count from 20 to 31, adds one additional hydrogen-bond acceptor (7 vs. 6), and raises the topological polar surface area (TPSA) from approximately 101 Ų to 136 Ų [1][2]. In the CB2-selective sulfamoyl benzamide series, the incorporation of sterically demanding, lipophilic amide substituents analogous in scale to the phenylglyoxylamide moiety was essential for achieving sub-100 nM receptor binding affinity [3].

Medicinal Chemistry Lead Optimization Fragment Elaboration

Lipophilicity and Predicted Permeability Advantages Over the Polar Minimal Scaffold

CAS 332885-72-0 exhibits a computed XLogP3 of 3.5, substantially higher than the value of approximately 1.9 for the minimal analog N-(4-sulfamoylphenyl)benzamide [1][2]. This ~1.6 log unit increase reflects the combined contribution of the phenylglyoxylamide linker (contributing an aromatic ketone and additional phenyl ring) and the 4-methoxy substituent. The CB2-selective sulfamoyl benzamide optimization study demonstrated that increased lipophilicity from elaborated amide substituents correlated directly with improved CB2 receptor binding, with optimal affinity achieved in the LogP range of approximately 3–5 [3]. The 8 rotatable bonds confer greater conformational flexibility compared to the 4 rotatable bonds of the minimal scaffold, enabling adaptable fit within hydrophobic receptor pockets [1].

ADME Drug Design Physicochemical Profiling

Dual Pharmacophore Architecture: Sulfonamide–Benzamide Hybrid Not Replicated by Simpler Analogs

CAS 332885-72-0 is distinguished by the simultaneous presence of three independently validated pharmacophoric elements: the 4-sulfamoylphenyl group (a recognized zinc-binding motif for carbonic anhydrase, with the minimal analog N-(4-sulfamoylphenyl)benzamide exhibiting a Ki of 3.30 μM against hCA II [1]), the phenylglyoxylamide linker (a structural motif present in bradykinin B1 antagonist patent series [2]), and the 4-methoxybenzamide group (capable of engaging aromatic and hydrogen-bonding interactions). By contrast, the minimal scaffold N-(4-sulfamoylphenyl)benzamide lacks both the extended linker and the 4-methoxy substitution [3], while the close analog WAY-637940 retains the sulfamoylphenyl and 2-oxo-ethyl linker but replaces the 4-methoxybenzamide with a simpler phenylacetyl group .

Fragment-Based Drug Discovery Pharmacophore Design Polypharmacology

Vendor-Specified Purity Benchmark and Procurement-Grade Availability

CAS 332885-72-0 is commercially stocked by AKSci (Catalog #7227CJ) at a minimum purity specification of 95% . This contrasts with the minimal analog N-(4-sulfamoylphenyl)benzamide, which is typically offered at purities ranging from 90% to 95% depending on the vendor, and with WAY-637940 (CAS 795282-95-0), which is available at a specified purity of ≥98% from MedChemExpress . The compound is also listed by CymitQuimica (Ref. 10-F730628) in a 10 mg quantity .

Chemical Procurement Quality Assurance Screening Library

Optimal Research and Industrial Application Scenarios for 4-Methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide (CAS 332885-72-0)


Screening Library Expansion for Cannabinoid CB2 or Bradykinin B1 Receptor Programs

The sulfamoyl benzamide scaffold is validated in both cannabinoid CB2 receptor modulation (with lead compound 27 demonstrating 120-fold functional selectivity over CB1 and robust antiallodynic activity in rodent pain models at 3–10 mg/kg i.p.) [1] and bradykinin B1 receptor antagonism (multiple patent families claiming high B1 affinity and B1/B2 selectivity) [2]. CAS 332885-72-0 incorporates the 4-sulfamoylphenyl moiety present in both pharmacophore series along with a distinct 4-methoxybenzamide-phenylglyoxylamide combination not exemplified in the published SAR. Procurement of this compound enables interrogation of the underexplored 4-methoxybenzamide sub-series within these validated target classes.

Carbonic Anhydrase Isoform Profiling with an Elaborated Sulfonamide Scaffold

The 4-sulfamoylphenyl group is a recognized zinc-binding pharmacophore for carbonic anhydrase inhibition. In the benzamide-4-sulfonamide series reported by Abdoli et al. (2018), hCA II, VII, and IX were inhibited with KI values in the low nanomolar to sub-nanomolar range, while hCA I was inhibited at 5.3–334 nM [3]. CAS 332885-72-0 extends this scaffold with a phenylglyoxylamide linker that adds steric bulk and conformational flexibility not present in the published benzamide-4-sulfonamide series, offering a differentiated structural probe for isoform selectivity profiling across the CA family.

Physicochemical Probe for Structure–Property Relationship Studies in the Sulfamoyl Benzamide Class

With a measured XLogP3 of 3.5, a TPSA of 136 Ų, and 8 rotatable bonds, CAS 332885-72-0 occupies a discrete position in the drug-like property space of sulfamoyl benzamide derivatives [4]. It is more lipophilic than the minimal N-(4-sulfamoylphenyl)benzamide scaffold (XLogP3 ~1.9) and structurally more complex than the two-feature analog WAY-637940. This makes it valuable as a reference compound in systematic structure–property relationship (SPR) studies aimed at mapping lipophilicity, solubility, and permeability within the sulfamoyl benzamide series.

Fragment Elaboration and Lead Optimization Starting Point

The compound's three-domain architecture—sulfamoylphenyl zinc-binding motif, phenylglyoxylamide linker, and 4-methoxybenzamide cap—provides a fully elaborated lead-like template suitable as a starting point for focused library synthesis or iterative medicinal chemistry optimization. Unlike the minimal N-(4-sulfamoylphenyl)benzamide fragment (which requires substantial molecular growth for target engagement), CAS 332885-72-0 already presents a lead-sized scaffold (MW 439.5) with multiple vectors for further derivatization, including the 4-methoxy position, the phenyl ketone, and the sulfonamide nitrogen [4].

Quote Request

Request a Quote for 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.